COX-2 Selective Anti-Inflammatory Activity: A 3.2-Fold Improvement Over Celecoxib in a Murine Skin Inflammation Model
Derivatives of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole, specifically 2-substituted analogs, demonstrate quantifiable anti-inflammatory activity superior to the clinically used COX-2 inhibitor celecoxib. In a TPA-induced mouse skin inflammation model, compound 4 exhibited an anti-inflammatory effect that was 3.2-fold higher than that of celecoxib [1]. This result highlights the potential of the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold as a privileged structure for developing potent anti-inflammatory agents.
| Evidence Dimension | In vivo anti-inflammatory efficacy |
|---|---|
| Target Compound Data | 3.2-fold higher anti-inflammatory activity than celecoxib |
| Comparator Or Baseline | Celecoxib (baseline activity set at 1.0) |
| Quantified Difference | 3.2-fold |
| Conditions | TPA-induced skin inflammation in mice (in vivo model) |
Why This Matters
This quantifiable superiority in a preclinical inflammation model supports the selection of the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole core for medicinal chemistry programs targeting COX-2 mediated inflammation.
- [1] Xu, X. T., Mou, X. Q., Xi, Q. M., Liu, W. T., Liu, W. F., Sheng, Z. J., Zheng, X., Zhang, K., Du, Z. Y., Zhao, S. Q., & Wang, S. H. (2016). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. Bioorganic & Medicinal Chemistry Letters, 26(21), 5334–5339. View Source
